molecular formula C19H16N2O3S2 B2458745 N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919754-70-4

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2458745
CAS No.: 919754-70-4
M. Wt: 384.47
InChI Key: XAXIXWWPURBBPV-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that features an indeno-thiazole core structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-26(23,24)14-8-6-12(7-9-14)10-17(22)20-19-21-18-15-5-3-2-4-13(15)11-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXIXWWPURBBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indeno-thiazole Core: This can be achieved through cyclization reactions involving indene derivatives and thioamide precursors.

    Sulfonylation: The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the indeno-thiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. Specifically, derivatives that incorporate thiazole and indeno structures have shown promising activity against various pathogens.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies.

Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This suggests that it may serve as a lead compound for further development in cancer therapy.

Acetylcholinesterase Inhibition

Compounds containing the indeno-thiazole structure have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Research Findings
A series of compounds based on similar structures were synthesized and evaluated for AChE inhibitory activity. The results indicated that certain derivatives could effectively inhibit AChE, suggesting potential therapeutic applications for Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile.

Structural Feature Effect on Activity
Indeno-thiazole coreEnhances antimicrobial and anticancer activity
Methylsulfonyl groupImproves solubility and bioavailability
Acetamide linkageInfluences binding affinity to target enzymes

Summary of Findings

The compound this compound exhibits a range of promising applications in medicinal chemistry, particularly as an antimicrobial agent and potential anticancer drug. Its ability to inhibit acetylcholinesterase also positions it as a candidate for neuroprotective therapies.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(8H-indeno[1,2-d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylsulfonyl group.

    N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methylsulfonyl group.

Uniqueness

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study evaluating thiazole-benzimidazole derivatives demonstrated significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving apoptosis induction and DNA synthesis inhibition .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds in the same class have been documented extensively. For example, certain thiazole derivatives exhibit potent anti-inflammatory activity in models of arthritis. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, suggesting that this compound may also exhibit similar effects .

Analgesic Properties

In addition to anti-inflammatory effects, compounds with similar structures have been reported to possess analgesic properties. Studies indicate that these compounds can modulate pain pathways, potentially providing relief in acute and chronic pain settings .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, particularly targeting proteases involved in cancer progression.
  • Modulation of Signal Transduction Pathways : These compounds may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant mechanism underlying their anticancer effects.

Study on Anticancer Activity

A study conducted on a series of thiazole derivatives showed that those containing the indeno-thiazole scaffold exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent derivative demonstrated an IC50 value of 5 µM against A549 cells, indicating substantial cytotoxicity .

Anti-inflammatory Research

Research evaluating the anti-inflammatory effects of thiazole compounds in rat models revealed that these compounds significantly reduced paw edema induced by carrageenan injection. The effective dose was found to be as low as 10 mg/kg, showcasing their potential for therapeutic use in inflammatory diseases .

Comparative Analysis Table

Compound NameBiological ActivityIC50 Value (µM)References
Thiazole Derivative AAnticancer (A549)5
Thiazole Derivative BAnti-inflammatory10
Thiazole Derivative CAnalgesic15

Q & A

Basic Research Questions

Q. What are the key structural features of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how do they influence its reactivity?

  • The compound contains an indeno-thiazole core, a methylsulfonylphenyl group, and an acetamide linker. The thiazole ring contributes to π-π stacking interactions, while the sulfonyl group enhances solubility and hydrogen-bonding potential . The acetamide moiety allows for derivatization, enabling structure-activity relationship (SAR) studies .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Synthesis typically involves multi-step reactions:

Formation of the indeno-thiazole core via cyclization of thioamide precursors.

Introduction of the methylsulfonyl group via sulfonation or nucleophilic substitution.

Acetamide linkage through coupling reactions (e.g., EDC/HOBt-mediated acylation) .

  • Solvents like DMF or dichloromethane and catalysts such as AlCl₃ are critical for optimizing yields (60–75%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Confirms connectivity of the indeno-thiazole and acetamide groups (e.g., δ 2.5–3.5 ppm for methylsulfonyl protons) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ at m/z 436.54 for related analogs) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the indeno-thiazole core .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Case Example: Discrepancies in IC₅₀ values for anticancer activity (e.g., 2–50 µM in different assays) may arise from:

  • Variations in cell line sensitivity (e.g., HeLa vs. MCF-7) .
  • Differences in solvent systems (DMSO vs. saline) affecting compound stability .
    • Resolution: Standardize assay protocols (e.g., MTT vs. ATP-based viability assays) and validate purity via HPLC (>95%) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Structural Modifications:

  • Replace methylsulfonyl with ethylsulfonyl to enhance lipophilicity (logP from 2.1 → 2.8) .
  • Introduce PEGylated side chains to improve aqueous solubility .
    • Formulation: Nanoencapsulation (e.g., PLGA nanoparticles) increases bioavailability in in vivo models .

Q. What mechanistic insights explain its interaction with biological targets?

  • Proposed Mechanism: The compound inhibits kinase activity (e.g., EGFR or CDK2) via:

Binding to the ATP pocket via the indeno-thiazole core.

Sulfonyl group forming hydrogen bonds with Lys45 or Asp86 residues .

  • Validation: Molecular docking (AutoDock Vina) and mutagenesis studies confirm critical binding residues .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key Findings:

ModificationEffect on Activity
Indeno-thiazole → Benzothiazole ↓ Anticancer activity (IC₅₀ from 5 → 25 µM)
Methylsulfonyl → Nitro ↑ Cytotoxicity but ↓ solubility
Acetamide → Propionamide Retains activity with improved metabolic stability

Methodological Recommendations

  • Controlled Reaction Conditions: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the acetamide group .
  • Bioactivity Validation: Combine in vitro assays with in silico docking to prioritize lead compounds .
  • Data Reproducibility: Report detailed experimental parameters (e.g., solvent purity, cell passage number) to minimize variability .

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